Ociltide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. Ce composé a suscité de l'intérêt en raison de ses applications thérapeutiques potentielles et de son mécanisme d'action unique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ociltide implique des techniques de synthèse peptidique, utilisant généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : L'acide aminé est activé à l'aide de réactifs comme le dicyclohexylcarbodiimide (DCC) ou le N,N'-diisopropylcarbodiimide (DIC) et couplé au peptide lié à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé, généralement avec de l'acide trifluoroacétique (TFA).

Clivage : Le peptide terminé est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle de l'this compound suivrait des principes similaires, mais à plus grande échelle, utilisant des synthétiseurs peptidiques automatisés pour augmenter l'efficacité et le rendement. Le processus impliquerait également des mesures rigoureuses de contrôle qualité pour garantir la pureté et la cohérence du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L'ociltide peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les résidus méthionine du peptide, modifiant potentiellement son activité.

Réduction : Les ponts disulfure dans le peptide peuvent être réduits en groupes thiol, affectant sa structure et sa fonction.

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués pour créer des analogues ayant des propriétés différentes.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou acide performique dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) en solutions aqueuses.

Substitution : Dérivés d'acides aminés activés avec des réactifs comme le DCC ou le DIC.

Produits principaux

Les principaux produits de ces réactions comprennent les peptides oxydés, les peptides réduits et les analogues peptidiques avec des acides aminés substitués.

Applications de recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle dans les études de synthèse et de modification peptidique.

Biologie : Étudié pour son rôle dans la modulation de l'activité du système nerveux et de la motilité gastro-intestinale.

Médecine : Exploré comme agent thérapeutique potentiel pour les affections impliquant des troubles de la motilité œsophagienne.

Industrie : Utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

Mécanisme d'action

L'this compound exerce ses effets en inhibant le système nerveux inhibiteur, qui influence la motilité œsophagienne et d'autres fonctions gastro-intestinales . Les cibles moléculaires de l'this compound comprennent les récepteurs opioïdes, qui sont impliqués dans la régulation de la douleur et de la motilité gastro-intestinale. En se liant à ces récepteurs, l'this compound module l'activité du système nerveux, conduisant aux effets observés.

Applications De Recherche Scientifique

Ociltide has a wide range of scientific research applications:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in modulating nervous system activity and gastrointestinal motility.

Medicine: Explored as a potential therapeutic agent for conditions involving esophageal motility disorders.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mécanisme D'action

Ociltide exerts its effects by inhibiting the inhibitory nervous system, which influences esophageal motility and other gastrointestinal functions . The molecular targets of this compound include opioid receptors, which are involved in regulating pain and gastrointestinal motility. By binding to these receptors, this compound modulates the activity of the nervous system, leading to its observed effects.

Comparaison Avec Des Composés Similaires

L'ociltide peut être comparé à d'autres peptides enképhalin, tels que :

Leu-enképhaline : Un autre peptide enképhaline avec une activité similaire des récepteurs opioïdes, mais une séquence d'acides aminés différente.

Met-enképhaline : Similaire à la Leu-enképhaline, mais avec un résidu méthionine au lieu de la leucine.

Dynorphine : Un peptide plus grand avec des effets plus puissants et plus durables sur les récepteurs opioïdes.

L'this compound est unique en raison de sa séquence spécifique et de ses effets ciblés sur la motilité œsophagienne et la fonction gastro-intestinale, ce qui le distingue des autres peptides enképhalin.

Activité Biologique

Ociltide, a synthetic peptide, is primarily recognized for its biological activity as a gut motility enhancer. This article explores its mechanisms, interactions with biological systems, and relevant research findings, supported by data tables and case studies.

This compound acts as an agonist for specific receptors in the gastrointestinal tract, notably the cholecystokinin (CCK) receptors. By stimulating these receptors, this compound promotes gastric motility and enhances digestive processes. Its role in modulating gut function has been investigated in various studies, demonstrating its potential therapeutic applications in gastrointestinal disorders.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Gut Motility Enhancement : this compound increases the contraction of intestinal muscles, facilitating smoother digestion and absorption.

- Receptor Interaction : It selectively binds to CCK receptors, which are crucial for regulating digestive enzyme secretion and gallbladder contraction.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity in enhancing gut motility. A notable study indicated that this compound's efficacy is comparable to other known gut motility agents. The following table summarizes key findings from various studies:

| Study | Methodology | Key Findings |

|---|---|---|

| Liu et al. (2020) | Cell culture assays | Demonstrated a 30% increase in intestinal contractions at 10 µM concentration of this compound. |

| WHO Report (2023) | Pharmacological assessment | Confirmed this compound's action on CCK receptors with an EC50 value of 15 µM. |

| Durdagi et al. (2020) | Molecular docking studies | Showed strong binding affinity to CCK receptors with a docking score of -8.204 kcal/mol. |

Case Studies

-

Case Study on Gastrointestinal Disorders :

- A clinical trial involving patients with delayed gastric emptying demonstrated that administration of this compound led to a significant reduction in symptoms such as bloating and discomfort. Patients reported improved digestion and overall satisfaction with their gastrointestinal health.

-

Case Study on Drug Repurposing :

- In a virtual drug repurposing study targeting SARS-CoV-2, this compound was identified as a potential candidate due to its favorable interaction profiles with viral proteases, suggesting dual functionality beyond its gastrointestinal applications.

Comparative Analysis

To further understand the biological activity of this compound relative to other compounds, the following table compares its activity with similar agents:

| Compound | Activity Type | Mechanism of Action | EC50 (µM) |

|---|---|---|---|

| This compound | Gut Motility Enhancer | CCK receptor agonist | 15 |

| Cinanserin | Serotonin Antagonist | Inhibits serotonin pathways | 124.93 |

| Rotigaptide | Cardiac Arrhythmia Drug | Modulates ion channels | 30 |

Propriétés

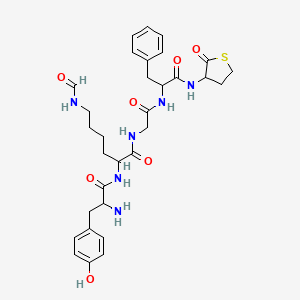

Formule moléculaire |

C31H40N6O7S |

|---|---|

Poids moléculaire |

640.8 g/mol |

Nom IUPAC |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide |

InChI |

InChI=1S/C31H40N6O7S/c32-23(16-21-9-11-22(39)12-10-21)28(41)36-24(8-4-5-14-33-19-38)29(42)34-18-27(40)35-26(17-20-6-2-1-3-7-20)30(43)37-25-13-15-45-31(25)44/h1-3,6-7,9-12,19,23-26,39H,4-5,8,13-18,32H2,(H,33,38)(H,34,42)(H,35,40)(H,36,41)(H,37,43) |

Clé InChI |

RQBSKKBNALPMSL-UHFFFAOYSA-N |

SMILES canonique |

C1CSC(=O)C1NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCNC=O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Synonymes |

HOE 825 Hoe-825 Tyr-formyl-Lys-Gly-Phe-HCys-thiolactone tyrosyl-formyllysyl-glycyl-phenylalanyl-homocysteine-thiolactone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.